N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the thiophene carboxamide family, characterized by the presence of a thiophene ring attached to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
Reduction: N-(4-ethoxy-2-aminophenyl)thiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic applications.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, thiophene carboxamide derivatives have been shown to inhibit the enzyme CTP synthetase (PyrG) in Mycobacterium tuberculosis, leading to disruption of nucleotide biosynthesis and bacterial growth . The compound’s nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides stability and electronic properties, while the nitro and ethoxy groups offer sites for further chemical modification .
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-9-5-6-10(11(8-9)15(17)18)14-13(16)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGHEMKVNVREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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